Product packaging for 3-Ethyl-4-hydroxy-3-penten-2-one(Cat. No.:CAS No. 34135-99-4)

3-Ethyl-4-hydroxy-3-penten-2-one

Cat. No.: B12507021
CAS No.: 34135-99-4
M. Wt: 128.17 g/mol
InChI Key: XUBIMEGZDDWHOD-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-3-penten-2-one is an organic compound that exists in equilibrium with its keto tautomer, 3-ethyl-4-hydroxypentan-2-one . This tautomerism is a classic characteristic of 1,3-dicarbonyl systems, akin to the behavior of acetylacetone (pentane-2,4-dione) . The compound features a planar enol-carbonyl substructure, which is a typical motif found in compounds known to elicit caramel-like odors, suggesting its potential value in flavor and fragrance research . Furthermore, replacing a methyl group with an ethyl group in such structural analogs has been reported to amplify odor intensity, making this ethyl derivative of particular interest for structure-activity relationship (SAR) studies . As a beta-diketone derivative, it is anticipated to act as a versatile chelating ligand, capable of forming stable coordination complexes with various metal ions, which is fundamental in inorganic chemistry and materials science . This product is strictly for Research Use Only and is not intended for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B12507021 3-Ethyl-4-hydroxy-3-penten-2-one CAS No. 34135-99-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34135-99-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-ethyl-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h8H,4H2,1-3H3

InChI Key

XUBIMEGZDDWHOD-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)O)C(=O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 4 Hydroxy 3 Penten 2 One

Keto-Enol Tautomerism in β-Hydroxyketone Systems

Keto-enol tautomerism is a form of isomerism where a carbonyl compound with a hydrogen atom on its alpha-carbon interconverts with its corresponding enol isomer. pressbooks.publibretexts.org Tautomers are distinct constitutional isomers that exist in a dynamic equilibrium, not to be confused with resonance structures. pressbooks.publibretexts.org This equilibrium can be catalyzed by either acid or base. nih.govyoutube.com For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orgorgoreview.com

However, in systems like β-hydroxyketones and particularly β-dicarbonyl compounds, the enol form can be significantly stabilized and thus more prevalent. pressbooks.puborgoreview.com

Equilibrium Studies and Tautomeric Preferences

The equilibrium between keto and enol tautomers is highly dependent on the molecular structure. Factors that stabilize the enol form can shift the equilibrium in its favor. The key stabilizing features for the enol tautomer in β-dicarbonyl or related systems are:

Conjugation: The carbon-carbon double bond of the enol can be in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and increases stability. libretexts.orgorgoreview.com

Intramolecular Hydrogen Bonding: A significant stabilizing factor is the formation of an internal hydrogen bond between the hydroxyl group of the enol and the oxygen atom of the nearby carbonyl group. libretexts.orgmasterorganicchemistry.com This creates a stable six-membered pseudo-ring.

A classic example illustrating this preference is 2,4-pentanedione, a β-dicarbonyl compound, which exists predominantly in its enol form at equilibrium.

Table 1: Tautomeric Equilibrium in Different Carbonyl Systems

Compound Keto Form (%) Enol Form (%) Key Stabilizing Factor for Enol
Cyclohexanone >99.9% pressbooks.pub ~0.0001% pressbooks.pub None
2,4-Pentanedione 24% pressbooks.pub 76% pressbooks.pub Conjugation & Intramolecular H-Bond libretexts.org

Influence of Solvent Environments on Tautomeric Equilibria

The solvent environment plays a critical role in determining the position of the keto-enol equilibrium. The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other.

Non-polar Solvents: In non-polar solvents like carbon tetrachloride (CCl₄), the enol form is often favored for compounds capable of forming internal hydrogen bonds. masterorganicchemistry.com The intramolecular hydrogen bond is more stable in an environment that does not compete by forming intermolecular hydrogen bonds with the solute.

Polar Protic Solvents: In polar protic solvents like water (or D₂O), the keto form is generally more favored. The solvent molecules can form hydrogen bonds with the carbonyl group of the keto tautomer, stabilizing it. These solvents also disrupt the intramolecular hydrogen bonds that stabilize the enol form. masterorganicchemistry.com

Studies on acetoacetic acid have shown that the percentage of the enol tautomer is strongly dependent on the solvent, ranging from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com This highlights that for enols that cannot form an internal hydrogen bond, the equilibrium is often controlled by the hydrogen-bonding basicity of the solvent. masterorganicchemistry.com The stabilization of the keto form can also be explained by a significant rehybridization of orbitals at the hydrogen bonding sites in the presence of a solvent. acs.orgnih.gov

Mechanistic Pathways of Intramolecular Proton Transfer

The interconversion of keto and enol tautomers involves the transfer of a proton, a process that can be catalyzed by acid or base. pressbooks.publibretexts.org

Base-Catalyzed Mechanism:

A base removes an acidic α-hydrogen from the keto form, creating a resonance-stabilized enolate ion. pressbooks.pub

Protonation of the enolate ion on the oxygen atom by a proton source (like the conjugate acid of the base, or a water molecule) yields the enol tautomer. pressbooks.publibretexts.org If protonation occurs on the α-carbon, the keto form is regenerated.

Acid-Catalyzed Mechanism:

The carbonyl oxygen is protonated by an acid catalyst, forming an oxonium ion. This increases the acidity of the α-hydrogen. pressbooks.publibretexts.org

A weak base (like water or the conjugate base of the acid) removes a proton from the α-carbon, and the electrons form a C=C double bond, leading to the neutral enol. pressbooks.publibretexts.org

These proton transfers typically occur as a series of intermolecular steps, using solvent or other molecules as a "proton shuttle". masterorganicchemistry.com Direct intramolecular proton transfer is generally less favorable if it requires a strained four-membered transition state. However, it can occur if a less strained five- or six-membered transition state is possible. masterorganicchemistry.com In systems like hydroxyacetone, theoretical studies show that isomerization can proceed through various pathways, including stepwise mechanisms involving enediol intermediates or concerted pathways with a double proton transfer. chemrxiv.orgchemrxiv.org

Reaction Pathways and Transformations

Dehydration Reactions

β-Hydroxy carbonyl compounds, such as the aldol (B89426) addition product corresponding to 3-Ethyl-4-hydroxy-3-penten-2-one's saturated analogue (3-Ethyl-4-hydroxypentan-2-one), readily undergo dehydration. This elimination of a water molecule is particularly favorable because it results in the formation of a conjugated α,β-unsaturated ketone. quora.com The resulting conjugated system, where the C=C double bond is conjugated with the C=O double bond, is thermodynamically more stable. quora.com

For this compound itself, which is already an unsaturated ketone, further dehydration is not a typical reaction pathway unless other structural rearrangements occur. The stability of its own conjugated system is a defining feature. Dehydration is more relevant to its saturated precursor, 3-Ethyl-4-hydroxypentan-2-one.

Oxidation Reactions and Atmospheric Chemistry Relevance

Unsaturated ketones are present in the atmosphere, originating from sources like biomass burning and the oxidation of other volatile organic compounds. copernicus.orgcopernicus.org Their atmospheric fate is largely determined by their reaction with oxidants, primarily the hydroxyl (OH) radical.

While specific data for this compound is not available, studies on the closely related compound 3-penten-2-one (3P2) provide significant insight into the likely atmospheric reaction pathways. The OH-radical-initiated oxidation of 3P2 has been studied in atmospheric simulation chambers.

The reaction is rapid, with a determined rate coefficient that indicates a short atmospheric lifetime. The oxidation proceeds via OH addition to the C=C double bond, leading to the formation of several first-generation products.

Table 2: Products from the OH-Radical-Initiated Oxidation of 3-Penten-2-one (a proxy for this compound)

Product Molar Yield (%)
2-Hydroxypropanal 68 ± 27% copernicus.orgresearchgate.net
Acetaldehyde (B116499) 39 ± 7% copernicus.orgresearchgate.net
Methylglyoxal 32 ± 8% copernicus.orgresearchgate.net

Data from experiments where peroxy radicals react with NO. copernicus.orgresearchgate.net

The primary product, 2-hydroxypropanal, can undergo further oxidation in the atmosphere, contributing to the formation of secondary organic aerosols and other atmospheric pollutants like acetaldehyde and methylglyoxal. copernicus.orgcopernicus.org Given the structural similarity, the atmospheric oxidation of this compound is expected to proceed through similar channels, influencing local and regional air quality.

Table of Mentioned Chemical Compounds

Compound Name Formula
This compound C₇H₁₂O₂
3-penten-2-one C₅H₈O
2-Hydroxypropanal C₃H₆O₂
Acetaldehyde C₂H₄O
Methylglyoxal C₃H₄O₂
Peroxyacetyl nitrate (B79036) (PAN) C₂H₃NO₅
Carbon dioxide CO₂
2,4-Pentanedione C₅H₈O₂
Cyclohexanone C₆H₁₀O
Acetoacetic acid C₄H₆O₃
Carbon tetrachloride CCl₄
Deuterium oxide (D₂O) D₂O
Hydroxyacetone C₃H₆O₂
3-Ethyl-4-hydroxypentan-2-one C₇H₁₄O₂
Nitric oxide NO

Reduction Reactions

No studies detailing the reduction of this compound were found. Research in this area would typically explore the use of various reducing agents to selectively target the ketone or the carbon-carbon double bond. For instance, reagents like sodium borohydride (B1222165) (NaBH₄) would be expected to reduce the carbonyl group to a secondary alcohol, yielding 3-ethyl-3-penten-2,4-diol. More powerful reducing agents or specific catalytic systems could potentially reduce both the ketone and the alkene functionalities. The stereochemical outcome of such reductions would also be a key area of investigation. However, without experimental data, any discussion of product distribution, yields, and reaction conditions remains speculative.

Nucleophilic and Electrophilic Reactions at the Carbonyl and Hydroxyl Centers

Detailed investigations into the nucleophilic and electrophilic reactions of this compound are not present in the available literature. The molecule possesses two primary sites for such reactions: the electrophilic carbonyl carbon and the nucleophilic hydroxyl group.

Expected Nucleophilic Reactions: The carbonyl carbon is susceptible to attack by various nucleophiles. For example, Grignard reagents or organolithium compounds could add to the carbonyl, leading to the formation of tertiary alcohols. Cyanide ions could also add to form a cyanohydrin.

Expected Electrophilic Reactions: The hydroxyl group can act as a nucleophile, reacting with electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding ester. Alkylation with alkyl halides under basic conditions would produce an ether.

However, no specific examples, reaction conditions, or product characterization for these reactions of this compound have been documented.

Cyclization and Rearrangement Reactions

The scientific literature lacks reports on the cyclization and rearrangement reactions of this compound. The structure of the molecule suggests potential for intramolecular reactions. For example, under acidic conditions, the hydroxyl group could potentially attack the double bond, leading to the formation of a cyclic ether, such as a substituted furanone. Acid-catalyzed dehydration could also lead to the formation of a conjugated dienone. Rearrangement reactions, such as the Meyer-Schuster rearrangement under acidic conditions, could also be envisioned, but no such studies have been published.

Kinetic Studies of Reactions Involving this compound

A thorough search for kinetic studies on reactions involving this compound yielded no specific results. This includes the determination of rate laws, reaction orders, activation parameters, and transition state analyses for any of its potential chemical transformations.

Determination of Rate Laws and Reaction Orders

There is no available data on the rate laws and reaction orders for any reaction involving this compound. Such studies would involve systematically varying the concentrations of the reactants and monitoring the reaction rate to determine the exponents in the rate equation. For example, in a reduction reaction, one would determine the order of the reaction with respect to both the ketone and the reducing agent.

Activation Parameters and Transition State Analysis

Without kinetic data, it is not possible to discuss the activation parameters (such as activation energy, Eₐ, and the pre-exponential factor, A) for reactions of this compound. These parameters are derived from studying the temperature dependence of the reaction rate and provide insight into the energy profile of the reaction and the nature of the transition state. Consequently, no transition state analysis for any reaction of this compound is available in the scientific literature.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Tautomeric Forms and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 3-Ethyl-4-hydroxy-3-penten-2-one, NMR is instrumental in distinguishing between its tautomeric forms and defining its stereochemistry. The compound can exist as the (E) and (Z) stereoisomers. wikipedia.org

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton connectivity. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methyl group adjacent to the carbonyl, and the enolic hydroxyl proton. The position of the vinyl proton signal can help in assigning the E/Z stereochemistry, as the spatial arrangement of the substituents influences the magnetic environment of this proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Group Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (ethyl) ~1.1 Triplet 3H
-CH₂- (ethyl) ~2.4 Quartet 2H
-C(O)CH₃ ~2.1 Singlet 3H
=C-H ~5.5 Singlet 1H

¹³C NMR for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbon, the two vinylic carbons (one bearing the hydroxyl group and the other the ethyl group), the carbons of the ethyl group, and the methyl carbon adjacent to the carbonyl. The chemical shifts of the vinylic carbons can further aid in the assignment of stereochemistry.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Group Predicted Chemical Shift (ppm)
-C=O ~200
-C(OH)= ~170
=C(Et)- ~100
-CH₂- (ethyl) ~25
-CH₃ (ethyl) ~12

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch An HSQC spectrum would allow for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. youtube.comepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). epfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the vinylic carbon bearing the ethyl group. youtube.comepfl.ch For instance, a correlation would be expected between the protons of the methyl group adjacent to the carbonyl and the carbonyl carbon itself.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Hydrogen Bonding Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.

Characterization of Carbonyl and Hydroxyl Stretching Frequencies

The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the stretching vibrations of its key functional groups.

Carbonyl (C=O) Stretch : The carbonyl group will exhibit a strong absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position is influenced by conjugation with the double bond and intramolecular hydrogen bonding.

Hydroxyl (O-H) Stretch : The hydroxyl group will show a broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The broadness of this peak is a characteristic indication of hydrogen bonding.

Carbon-Carbon Double Bond (C=C) Stretch : A band corresponding to the C=C stretching vibration is expected in the region of 1600-1650 cm⁻¹.

Analysis of Intramolecular Hydrogen Bonding Features

The presence of a hydroxyl group and a carbonyl group in a cis-enol configuration in this compound allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly affects the vibrational frequencies of the involved groups. The O-H stretching frequency is lowered and broadened, while the C=O stretching frequency is also lowered compared to a non-hydrogen-bonded carbonyl group. The study of these shifts in the IR and Raman spectra provides direct evidence for the presence and strength of the intramolecular hydrogen bond, which is a key feature stabilizing the enol tautomer.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad
Carbonyl (C=O) C=O Stretch (Conjugated, H-bonded) 1650 - 1700 Strong
Alkene (C=C) C=C Stretch 1600 - 1650 Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis in Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of organic synthesis, it is crucial for confirming the identity of a target compound by determining its molecular weight and providing structural clues through its fragmentation pattern.

For this compound (C₇H₁₂O₂), the expected molecular weight is approximately 128.17 g/mol . nih.gov When analyzing a reaction mixture, the appearance of a molecular ion [M]⁺ or a related ion (e.g., [M+H]⁺ or [M-H]⁻ depending on the ionization technique) at m/z 128 would be a primary indicator of the compound's formation.

Electron Ionization (EI), a common technique, subjects molecules to a high-energy electron beam (typically 70 eV), causing not only ionization but also extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule. The fragmentation of this compound would likely proceed through cleavage at bonds alpha to the carbonyl group and other characteristic pathways.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Proposed Fragment Lost
128 [M]⁺ (Molecular Ion)
113 [M-15]⁺ Loss of a methyl group (-CH₃)
99 [M-29]⁺ Loss of an ethyl group (-CH₂CH₃)
85 [M-43]⁺ Loss of an acetyl group (-COCH₃)
43 [CH₃CO]⁺ Acetyl cation

This predictable fragmentation is invaluable for distinguishing the target compound from isomers and byproducts during reaction monitoring. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for analyzing complex mixtures containing volatile and thermally stable components, such as the products of an organic reaction.

In a typical GC-MS analysis, the reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification of each compound in the mixture. nih.gov This method allows chemists to track the consumption of reactants and the formation of this compound in real-time.

High-Resolution Mass Spectrometry (HRMS)

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula.

For this compound, the calculated exact mass for the molecular formula C₇H₁₂O₂ is 128.08373 Da. nih.gov If an HRMS analysis of a sample yields a molecular ion with a mass that matches this value within a very narrow tolerance (e.g., ±5 ppm), it provides unambiguous confirmation of the elemental composition, effectively ruling out other potential formulas that might have the same nominal mass. Techniques like ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) are commonly used to acquire HRMS data for synthesized organic compounds. acs.org

Table 2: High-Resolution Mass Spectrometry Data

Property Value Source
Molecular Formula C₇H₁₂O₂ nih.gov
Calculated Exact Mass 128.08373 Da nih.gov

UV-Visible Spectroscopy for Conjugation and Electronic Structure Probes

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The structure of this compound contains an α,β-unsaturated ketone system (an enone). This conjugated system of double bonds (C=C and C=O) acts as a chromophore. It is expected to exhibit a strong absorption band in the UV region, corresponding to a π → π* electronic transition. For comparison, the structurally similar compound 4-methyl-3-penten-2-one has a maximum absorbance (λmax) at 230 nm. nist.gov The presence of the ethyl and hydroxyl groups on this compound would be expected to slightly modify the position and intensity of this absorption peak. This characteristic absorbance can be used to quantify the concentration of the compound in solution via the Beer-Lambert law and to monitor its formation during a reaction.

Advanced Chromatographic Separations and Pre-analytical Derivatization

Following a chemical synthesis, the desired product is often present in a mixture with unreacted starting materials, catalysts, and byproducts. Chromatographic techniques are essential for the isolation and purification of the target compound. nih.gov

Method Development for High-Purity Isolation

The isolation of this compound in high purity typically relies on column chromatography. acs.org This technique involves passing the crude reaction mixture through a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or mixture of solvents (the eluent) is used to move the components through the column at different rates based on their polarity.

For a moderately polar compound like this compound, a common strategy would involve using a non-polar solvent like hexane (B92381) mixed with a more polar solvent such as ethyl acetate. By gradually increasing the proportion of ethyl acetate, components are eluted in order of increasing polarity, allowing for the separation and collection of the pure product. High-Performance Liquid Chromatography (HPLC) offers a more advanced and efficient alternative for achieving very high levels of purity. acs.org

Strategies for Enhanced Volatility and Detectability

While GC-MS is a powerful tool, its effectiveness can be hampered by compounds that are not sufficiently volatile or that interact poorly with the GC column. The hydroxyl (-OH) group in this compound can lead to peak tailing in GC analysis due to hydrogen bonding with the stationary phase, resulting in poor resolution and inaccurate quantification.

To overcome this, a pre-analytical derivatization step is often employed. This involves chemically modifying the compound to make it more suitable for GC analysis. A common strategy for compounds containing hydroxyl groups is silylation. Reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylchlorosilane (TMCS), converts the polar -OH group into a non-polar and more volatile trimethylsilyl (B98337) ether (-OSi(CH₃)₃). This derivatization enhances thermal stability, increases volatility, and minimizes undesirable column interactions, leading to sharper, more symmetrical peaks and improved detectability.

Computational and Theoretical Chemistry of 3 Ethyl 4 Hydroxy 3 Penten 2 One

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental in elucidating the electronic properties and relative energies of different forms of 3-Ethyl-4-hydroxy-3-penten-2-one.

Density Functional Theory (DFT) Calculations for Tautomeric Stability and Energy Barriers

This compound, as a β-dicarbonyl compound, can exist in tautomeric forms, primarily the keto and enol forms. Density Functional Theory (DFT) is a powerful computational tool to investigate the equilibrium between these tautomers. researchgate.net Studies on analogous β-diketones, such as acetylacetone, have consistently shown that the enol form is significantly stabilized by a strong intramolecular hydrogen bond. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the geometries of the tautomers and calculate their relative energies. researchgate.netjocpr.com

For related systems, it has been demonstrated that the enol tautomer is more stable than the keto form in the gas phase. researchgate.net The energy difference is a key indicator of the equilibrium composition. The transition state connecting the tautomers can also be located using DFT, allowing for the calculation of the energy barrier for the tautomerization process. Research on similar molecules has shown that these energy barriers can be substantial, indicating a relatively slow interconversion rate at room temperature. nih.gov

Table 1: Representative Relative Energies of Tautomers in Analogous β-Diketones (Gas Phase) This table presents hypothetical data for illustrative purposes, based on typical findings for related compounds.

Tautomer Functional/Basis Set Relative Energy (kcal/mol)
Keto B3LYP/6-311++G(d,p) 3.5
Enol (cis) B3LYP/6-311++G(d,p) 0.0
Enol (trans) B3LYP/6-311++G(d,p) 8.2

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

While DFT is widely used, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic structure calculations. nih.gov These methods are computationally more demanding but can provide benchmark-quality data for the relative energies of tautomers and conformers. For instance, studies on molecules with intramolecular hydrogen bonds have benefited from high-level calculations to accurately describe the non-covalent interactions that are crucial for stability. nih.gov The application of methods like CCSD(T) can refine the energy differences between the keto and enol forms of this compound, providing a more precise understanding of the tautomeric equilibrium.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules like this compound and to study its interactions with other molecules, including solvents or biological macromolecules. By simulating the atomic motions over time, MD can reveal the preferred conformations of the ethyl group and the dynamics of the intramolecular hydrogen bond in the enol form. The Automated Topology Builder (ATB) and Repository can be utilized to develop force fields for such simulations. uq.edu.au These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. For example, in studying its oxidation or other transformations, computational methods can identify the structures of transition states and intermediates along the reaction pathway. copernicus.org By calculating the activation energies, the most favorable reaction mechanisms can be determined. DFT methods are commonly used for this purpose, and the insights gained are crucial for understanding the compound's reactivity and for designing synthetic routes. nih.gov

Implicit and Explicit Solvation Models for Simulating Environmental Effects

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netjocpr.com This approach is computationally efficient and is often used to study how solvent polarity affects tautomeric equilibria. For related β-diketones, it has been shown that polar solvents can shift the equilibrium towards the more polar keto tautomer. researchgate.netjocpr.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. While computationally more intensive, explicit solvation models provide a more realistic representation of the local solvent structure around this compound.

Table 2: Hypothetical Tautomeric Equilibrium Shift in Different Solvents This table illustrates a typical trend observed for related compounds.

Solvent Dielectric Constant Predominant Tautomer
Gas Phase 1 Enol
Tetrahydrofuran 7.6 Enol
Ethanol 24.5 Enol/Keto Mixture
Water 80.1 Keto

Prediction and Validation of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. ruc.dk Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to help interpret experimental NMR spectra. ruc.dk Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. nih.gov

3 Ethyl 4 Hydroxy 3 Penten 2 One As a Precursor in Advanced Organic Synthesis

Role as a Building Block for Complex Molecule Construction

The unique structural features of 3-Ethyl-4-hydroxy-3-penten-2-one make it an important building block for the synthesis of more complex molecular architectures. The concept of vinylogy explains that the electronic effects of the carbonyl group are transmitted through the carbon-carbon double bond, influencing the reactivity of the hydroxyl group and the γ-carbon. This allows the molecule to participate in a variety of carbon-carbon bond-forming reactions.

The reactivity of vinylogous enolates, which can be generated from β-hydroxy-α,β-unsaturated ketones like this compound, is a cornerstone of their utility. These extended enolates can react with electrophiles at the α- or γ-position, providing a pathway to elaborate molecular structures. For instance, in vinylogous aldol (B89426) reactions, the enolate of a compound like this compound can add to an aldehyde or ketone, forming a new carbon-carbon bond and introducing new stereocenters.

Furthermore, the conjugated system in this compound makes it a suitable participant in Michael addition reactions. Nucleophiles can add to the β-position of the α,β-unsaturated ketone, a reaction that is fundamental in the construction of complex organic molecules. wikipedia.org The versatility of these reactions allows for the introduction of a wide range of substituents and the formation of intricate carbon skeletons.

Applications in the Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a particularly useful precursor for the synthesis of a variety of heterocyclic compounds. The 1,4-dicarbonyl-like reactivity, accessible through its tautomeric forms, is key to many of these transformations.

A significant application is in the synthesis of substituted pyrroles via the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Although this compound is a β-hydroxy-α,β-unsaturated ketone, it can be considered a masked 1,4-dicarbonyl compound and can undergo cyclocondensation reactions with amines under appropriate conditions to yield highly substituted pyrroles. organic-chemistry.org

Similarly, reaction with hydrazine and its derivatives can lead to the formation of pyrazoles. The mechanism involves the initial reaction of the hydrazine with one of the carbonyl functionalities, followed by cyclization and dehydration to form the aromatic pyrazole ring. The substitution pattern of the resulting pyrazole can be controlled by the choice of substituents on the starting β-hydroxy-α,β-unsaturated ketone and the hydrazine.

The table below illustrates the synthesis of heterocyclic compounds from precursors analogous to this compound.

Precursor ClassReagentResulting HeterocycleReaction Type
β-Hydroxy-α,β-unsaturated ketonePrimary Amine (R-NH₂)Substituted PyrrolePaal-Knorr Type Cyclocondensation
β-Hydroxy-α,β-unsaturated ketoneHydrazine (H₂N-NH₂)Substituted PyrazoleCyclocondensation

Development of Chiral Scaffolds and Stereocontrol Strategies

The development of methods for the asymmetric synthesis of complex molecules is a major focus of modern organic chemistry. This compound and its derivatives can serve as prochiral substrates for the development of chiral scaffolds. The introduction of chirality can be achieved through various stereocontrol strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

Asymmetric reductions of the ketone functionality or the carbon-carbon double bond can lead to the formation of chiral alcohols or ketones with defined stereochemistry. Furthermore, the vinylogous nature of the enolate derived from this compound allows for stereoselective alkylation or aldol reactions. nih.gov The facial selectivity of the attack of an electrophile on the planar enolate can be controlled by the presence of a chiral ligand on the metal counterion or by a chiral catalyst.

For example, in a vinylogous Michael addition, a chiral catalyst can be employed to control the enantioselectivity of the nucleophilic attack on the β-position of a derivative of this compound. This leads to the formation of a product with a new stereocenter with high enantiomeric excess.

The following table summarizes some stereocontrol strategies applicable to substrates like this compound.

Reaction TypeStrategyOutcome
Vinylogous Aldol ReactionChiral Lewis Acid CatalystEnantioenriched β-hydroxy ketone derivative
Conjugate AdditionOrganocatalysis with a chiral amineEnantioenriched Michael adduct
AlkylationUse of a chiral auxiliaryDiastereoselective formation of a new C-C bond

Derivatization for Functional Material Development

The functional groups present in this compound, namely the hydroxyl and ketone moieties, as well as the conjugated π-system, provide handles for its derivatization into functional materials. While specific applications of this exact compound in materials science are not extensively documented, the broader class of vinylogous acids and β-hydroxy-α,β-unsaturated ketones offers potential for the development of polymers and photoactive materials.

The hydroxyl group can be esterified or etherified to introduce various functional groups, which can then be polymerized to create functional polymers. For instance, the introduction of a polymerizable group like an acrylate or methacrylate would allow for its incorporation into polymer chains. The properties of the resulting polymer would be influenced by the structure of the vinylogous acid derivative.

The conjugated system of this compound is a chromophore, and its extension through further reactions could lead to the development of organic dyes or photoactive materials. aalto.fi The absorption and emission properties of such molecules can be tuned by modifying the substituents on the conjugated backbone.

While still an emerging area of research for this specific compound, the potential for derivatization is significant. The table below outlines some potential derivatization strategies for the development of functional materials.

Functional GroupDerivatization ReactionPotential Application
Hydroxyl GroupEsterification with acrylic acidMonomer for polymer synthesis
Conjugated SystemKnoevenagel condensationSynthesis of organic dyes
Ketone GroupReductive aminationPrecursor for ligands in coordination polymers

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